molecular formula C15H21N3O2S B11140512 N-(3-methoxypropyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(3-methoxypropyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11140512
M. Wt: 307.4 g/mol
InChI Key: DBKYMZNOMNIKGG-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving appropriate starting materials such as α-haloketones and thioureas. The pyrrole ring can be introduced via a condensation reaction with a suitable amine. The final step often involves the coupling of the thiazole and pyrrole rings with the carboxamide group under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methoxypropyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.

    Thiazole derivatives: Compounds with a thiazole ring share structural similarities and may have comparable chemical properties.

Uniqueness

N-(3-methoxypropyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H21N3O2S/c1-3-7-12-13(14(19)16-8-6-11-20-2)21-15(17-12)18-9-4-5-10-18/h4-5,9-10H,3,6-8,11H2,1-2H3,(H,16,19)

InChI Key

DBKYMZNOMNIKGG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCOC

Origin of Product

United States

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